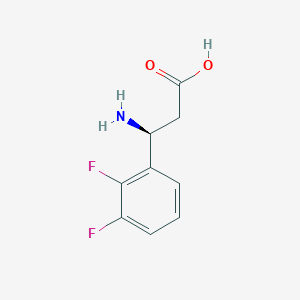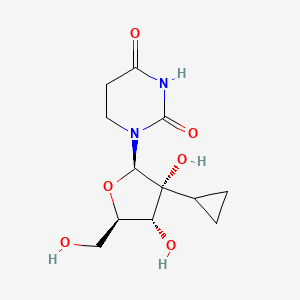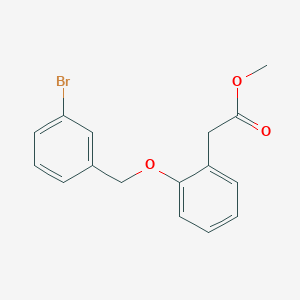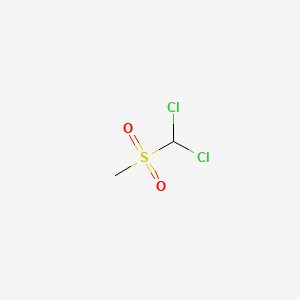
Methane, dichloro(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methane, dichloro(methylsulfonyl)- can be synthesized through several methods. One common approach involves the chlorination of methyl sulfone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions, often at elevated temperatures, to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of methane, dichloro(methylsulfonyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Methane, dichloro(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Hydroxylated or aminated derivatives.
科学研究应用
Methane, dichloro(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methane, dichloro(methylsulfonyl)- involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, potentially altering their function.
相似化合物的比较
Similar Compounds
Methane, dichloro(methylthio)-: Similar structure but with a thiol group instead of a sulfonyl group.
Methane, dichloro(ethylsulfonyl)-: Contains an ethyl group instead of a methyl group.
Methane, dichloro(phenylsulfonyl)-: Contains a phenyl group instead of a methyl group.
Uniqueness
Methane, dichloro(methylsulfonyl)- is unique due to its specific combination of chlorine atoms, a methyl group, and a sulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
37557-96-3 |
|---|---|
分子式 |
C2H4Cl2O2S |
分子量 |
163.02 g/mol |
IUPAC 名称 |
dichloro(methylsulfonyl)methane |
InChI |
InChI=1S/C2H4Cl2O2S/c1-7(5,6)2(3)4/h2H,1H3 |
InChI 键 |
QMMFBGBMARGVFC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


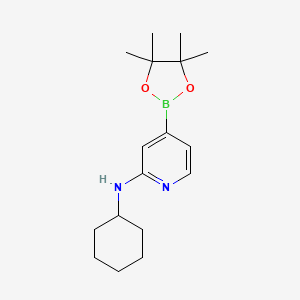

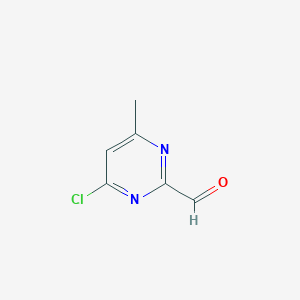
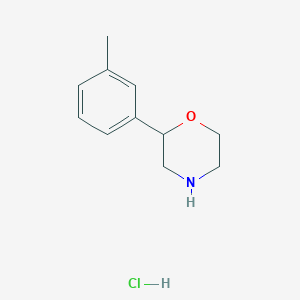
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)


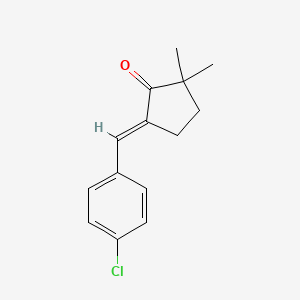
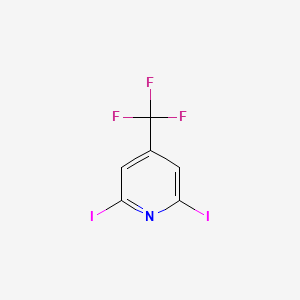
![2-Methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12336734.png)

